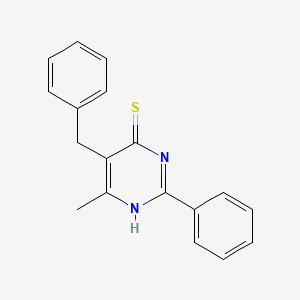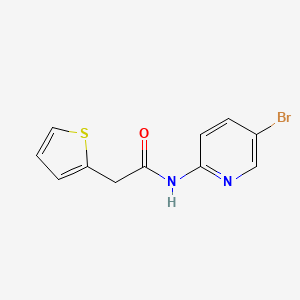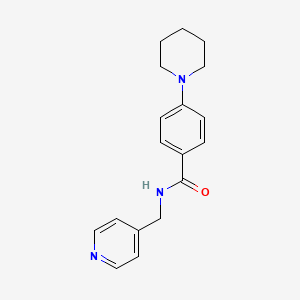![molecular formula C21H20BrClN2OS B4727063 N-(2-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide](/img/structure/B4727063.png)
N-(2-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide
説明
N-(2-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide, also known as BCTP, is a chemical compound that has gained attention in scientific research due to its potential as a selective allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is involved in various physiological processes, including learning and memory, addiction, and pain perception. The development of selective modulators for this receptor has been a focus of research in the field of neuroscience, as they could have therapeutic potential for various neurological and psychiatric disorders.
作用機序
N-(2-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide binds to a specific site on the mGluR5 receptor, known as the allosteric site, which is located outside of the active site. This binding causes a conformational change in the receptor, which enhances its activity. The enhanced activity of mGluR5 can lead to increased synaptic plasticity, which is important for learning and memory, as well as increased release of certain neurotransmitters, such as dopamine, which is involved in reward processing.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound enhances the activity of mGluR5 in a dose-dependent manner, without affecting other mGluR subtypes or other neurotransmitter receptors. In vivo studies have shown that this compound can enhance synaptic plasticity and increase the release of dopamine in certain brain regions. These effects have potential therapeutic applications for various neurological and psychiatric disorders, as mentioned above.
実験室実験の利点と制限
One advantage of using N-(2-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide in lab experiments is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors. This can help to elucidate the role of mGluR5 in various physiological processes, as well as the potential therapeutic applications of selective modulators. One limitation of using this compound is its relatively low potency, which requires higher concentrations to achieve significant effects. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for use in lab experiments.
将来の方向性
There are several future directions for research on N-(2-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide and its potential therapeutic applications. One direction is to further investigate the role of mGluR5 in various neurological and psychiatric disorders, and to determine whether selective modulation of this receptor could be a viable therapeutic approach. Another direction is to develop more potent and selective modulators of mGluR5, which could have improved therapeutic potential and be more readily available for use in lab experiments. Additionally, research could focus on the development of imaging techniques to visualize the binding of this compound to mGluR5 in vivo, which could provide further insights into the mechanism of action of this compound.
科学的研究の応用
N-(2-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide has been extensively studied in scientific research as a potential selective allosteric modulator of mGluR5. Allosteric modulators are compounds that bind to a site on a receptor that is distinct from the active site, and can either enhance or inhibit the receptor's activity. This compound has been shown to selectively enhance the activity of mGluR5, without affecting other mGluR subtypes or other neurotransmitter receptors. This selective modulation of mGluR5 has potential therapeutic applications for various neurological and psychiatric disorders, including Fragile X syndrome, autism spectrum disorders, schizophrenia, and addiction.
特性
IUPAC Name |
N-(2-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrClN2OS/c1-3-4-9-19(26)25(18-8-6-5-7-17(18)22)21-24-20(14(2)27-21)15-10-12-16(23)13-11-15/h5-8,10-13H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBHQQCOCBHSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C1=CC=CC=C1Br)C2=NC(=C(S2)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopropyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4726983.png)


![ethyl 5-(aminocarbonyl)-2-({[4-(3-methoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4727001.png)
![4,6-diphenylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B4727006.png)

![N-(tert-butyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4727011.png)
![2-(4-methylphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4727018.png)
![ethyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4727034.png)
![ethyl 2-({N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4727040.png)
![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-4-pyridinylcyclohexanecarboxamide](/img/structure/B4727059.png)
![4-[(2,4-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4727062.png)
![2,3,4,5,6-pentamethyl-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4727070.png)
![5-ethyl-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide](/img/structure/B4727084.png)